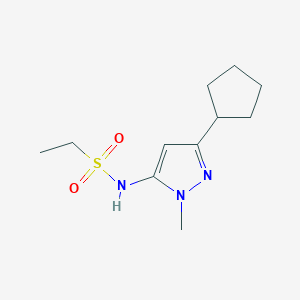
N-(5-cyclopentyl-2-methylpyrazol-3-yl)ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-cyclopentyl-2-methylpyrazol-3-yl)ethanesulfonamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2003 by Pfizer, and since then, it has been the subject of numerous scientific studies. In
作用機序
N-(5-cyclopentyl-2-methylpyrazol-3-yl)ethanesulfonamide is a selective inhibitor of JAK3, a member of the JAK family of enzymes. JAK3 is primarily expressed in immune cells, where it plays a critical role in the signaling pathways of cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. These cytokines are important for the development and function of immune cells, and their dysregulation is associated with autoimmune diseases. By inhibiting JAK3, this compound can block the signaling pathways of these cytokines, leading to a reduction in immune cell activation and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have potent immunosuppressive effects in vitro and in vivo. In animal models of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, this compound has been shown to reduce disease severity and inflammation. In clinical trials, this compound has been shown to be effective in the treatment of rheumatoid arthritis and psoriasis, with a good safety profile. However, the long-term effects of this compound on the immune system and other organs are still being investigated.
実験室実験の利点と制限
N-(5-cyclopentyl-2-methylpyrazol-3-yl)ethanesulfonamide is a potent and selective inhibitor of JAK3, making it a valuable tool for studying the role of JAK3 in immune cell signaling and function. The compound has been used in a variety of in vitro and in vivo experiments to investigate the effects of JAK3 inhibition on immune cell activation, cytokine production, and inflammation. However, this compound is not without limitations. The compound has a short half-life and is rapidly metabolized in vivo, making it difficult to maintain therapeutic levels. This compound is also highly protein-bound, which may limit its availability for cellular uptake and activity.
将来の方向性
N-(5-cyclopentyl-2-methylpyrazol-3-yl)ethanesulfonamide has shown great promise as a therapeutic agent for autoimmune diseases and organ transplantation. However, there is still much to learn about the compound's mechanism of action, long-term effects, and potential for combination therapy. Future research directions may include investigating the effects of this compound on other JAK family members, such as JAK1 and JAK2, which are also involved in immune cell signaling. Additionally, studies may focus on the development of novel formulations or delivery methods to improve the pharmacokinetics and bioavailability of this compound.
合成法
N-(5-cyclopentyl-2-methylpyrazol-3-yl)ethanesulfonamide is synthesized through a multi-step process that involves the reaction of 2-methylpyrazole with cyclopentanone to produce 5-cyclopentyl-2-methylpyrazol-3-one. This intermediate is then reacted with chloroethanesulfonamide to yield the final product, this compound. The synthesis method has been optimized to produce high yields of pure this compound, making it suitable for large-scale production.
科学的研究の応用
N-(5-cyclopentyl-2-methylpyrazol-3-yl)ethanesulfonamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including autoimmune disorders, such as rheumatoid arthritis, multiple sclerosis, and psoriasis. It has also been investigated for its potential as an immunosuppressive agent in organ transplantation. The compound has been shown to inhibit the activity of Janus kinase (JAK), a key enzyme involved in the signaling pathways of cytokines and growth factors. By inhibiting JAK activity, this compound can modulate the immune response, leading to a reduction in inflammation and autoimmunity.
特性
IUPAC Name |
N-(5-cyclopentyl-2-methylpyrazol-3-yl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2S/c1-3-17(15,16)13-11-8-10(12-14(11)2)9-6-4-5-7-9/h8-9,13H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFHGHWYESQLRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC(=NN1C)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]-2-phenylpropanamide](/img/structure/B7663075.png)

![N-[(1-propylpyrazol-4-yl)methyl]-2-(1,2,4-triazol-1-yl)pyridin-3-amine](/img/structure/B7663085.png)
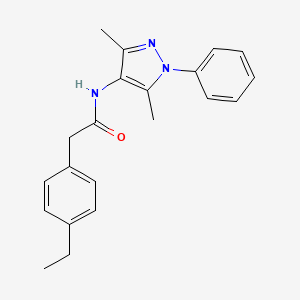
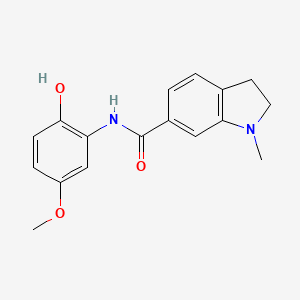
![1-(2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl)-2-(4-hydroxypiperidin-1-yl)-2-phenylethanone](/img/structure/B7663103.png)
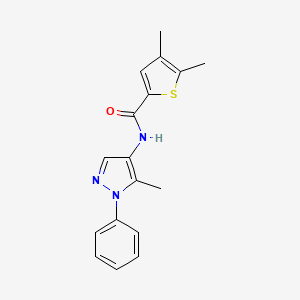
![[1-(2-Chlorophenyl)-5-methyl-1,2,4-triazol-3-yl]-(6-methoxy-2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone](/img/structure/B7663131.png)
![1-hydroxy-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]cyclobutane-1-carboxamide](/img/structure/B7663141.png)
![4-methoxy-N-[[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]methyl]-3-pyridin-2-ylbenzamide](/img/structure/B7663162.png)
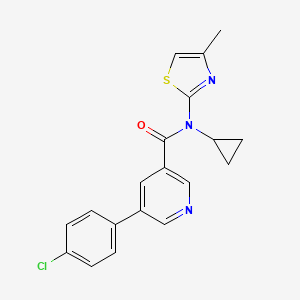
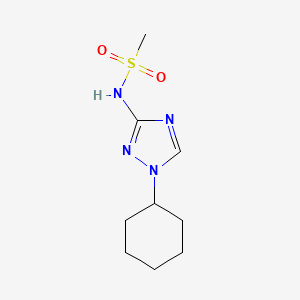
![2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-[3-(4-fluorophenyl)furan-2-yl]methanone](/img/structure/B7663184.png)
